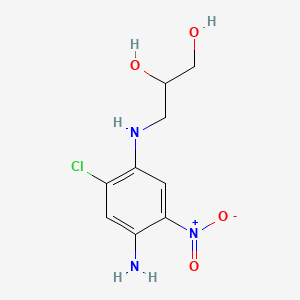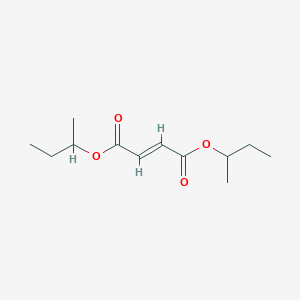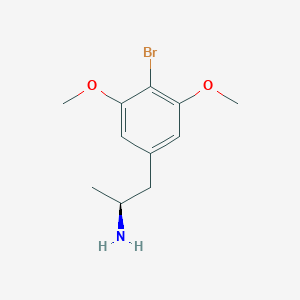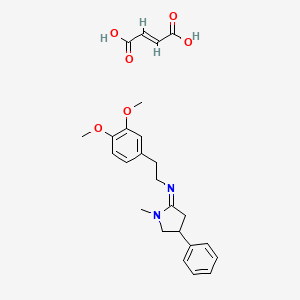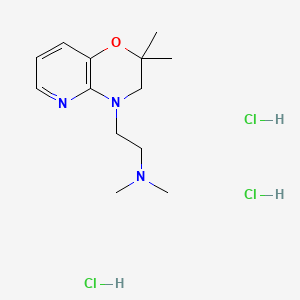
Acetamide, 2-chloro-N-(2,6-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-chloro-N-(2,6-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a chloroacetamide group and a dimethyl-4-oxo-2,5-cyclohexadienylidene moiety. It is used in scientific research and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-(2,6-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)- typically involves the reaction of 2,6-dimethylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-chloro-N-(2,6-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted acetamides, carboxylic acids, and amines, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Acetamide, 2-chloro-N-(2,6-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetamide, 2-chloro-N-(2,6-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-: Similar structure but lacks the 4-oxo-2,5-cyclohexadienylidene moiety.
N-(2,6-Dimethylphenyl)chloroacetamide: Another related compound with similar chemical properties.
Uniqueness
The presence of the 4-oxo-2,5-cyclohexadienylidene moiety in Acetamide, 2-chloro-N-(2,6-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)- imparts unique chemical and biological properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
206439-03-4 |
|---|---|
Formule moléculaire |
C10H10ClNO2 |
Poids moléculaire |
211.64 g/mol |
Nom IUPAC |
2-chloro-N-(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide |
InChI |
InChI=1S/C10H10ClNO2/c1-6-3-8(13)4-7(2)10(6)12-9(14)5-11/h3-4H,5H2,1-2H3 |
Clé InChI |
LXQYKTVAGMILRS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C=C(C1=NC(=O)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






